N-[5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide
Description
N-[5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a heterocyclic organic compound featuring a thiazole core substituted with a 4-methyl-3-oxo-1,4-benzoxazine moiety and a tetrahydrofuran (oxolane) carboxamide group.
Properties
IUPAC Name |
N-[5-methyl-4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-16(19-18(26-10)20-17(23)14-4-3-7-24-14)11-5-6-13-12(8-11)21(2)15(22)9-25-13/h5-6,8,14H,3-4,7,9H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDMRMHLDJYPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCO2)C3=CC4=C(C=C3)OCC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as VU0640709-1, is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2. KCC2 plays a crucial role in neuronal chloride homeostasis, and its dysfunction is implicated in numerous neurological disorders.
Mode of Action
The compound interacts with KCC2, inhibiting its function. This interaction results in the modulation of neuronal chloride homeostasis, which can influence neuronal excitability and neurotransmission.
Biological Activity
N-[5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of benzoxazine, thiazole, and oxolane moieties. Its structural complexity allows for diverse interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H19N3O3S |
| Molecular Weight | 345.42 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access. This interaction can lead to modulation of various biochemical pathways.
- Receptor Modulation : It has been suggested that the compound could act as a modulator for certain receptors involved in cellular signaling pathways.
Antitumor Activity
Research indicates that compounds with thiazole and benzoxazine moieties often exhibit significant antitumor properties. For instance:
- A study demonstrated that related thiazole compounds showed cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range (IC50 < 10 µM) .
- The presence of electron-donating groups like methyl at specific positions enhances the cytotoxic activity against cancer cells .
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects:
- Bacterial Inhibition : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Other Biological Activities
The compound is being investigated for additional therapeutic potentials:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antioxidant Activity : The ability to scavenge free radicals has been noted in preliminary assays.
Case Study 1: Antitumor Efficacy
In a comparative study of several thiazole derivatives including N-[5-methyl...], it was found that the compound exhibited significant anti-proliferative effects against human glioblastoma cells (U251) with an IC50 value lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Testing
A series of experiments conducted on various bacterial strains revealed that the compound had notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Thiazole Derivatives
Table 2: Electronic Properties (Theoretical Analysis)
Research Findings and Implications
- Electronic Effects : The electron-deficient benzoxazine could stabilize charge-transfer complexes, unlike the hydroperoxy or ureido groups in analogs, which may prioritize redox or polar interactions .
- Synthetic Challenges : The oxolane carboxamide’s flexibility might complicate crystallization compared to rigid analogs, necessitating advanced refinement methods like SHELX for accurate structural analysis .
Preparation Methods
Cyclization of o-Aminophenol Derivatives
The benzoxazinone ring is synthesized via acid-catalyzed cyclization of N-methyl-2-hydroxy-5-nitrobenzamide (Figure 1).
Procedure :
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Dissolve 2-hydroxy-5-nitrobenzoic acid (10 mmol) in thionyl chloride (20 mL) at 0°C, stir for 2 h.
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Add methylamine (15 mmol) dropwise, reflux for 4 h.
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Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.
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Cyclize the intermediate in acetic acid at 120°C for 6 h to yield 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-nitro (Yield: 78%).
Reduction of Nitro Group :
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Hydrogenate the nitro compound (5 mmol) with 10% Pd/C (0.1 g) in ethanol (50 mL) under H₂ (1 atm) for 3 h.
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Filter and concentrate to obtain Intermediate A (Yield: 92%).
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
Coupling of Benzoxazinone Amine with Thiourea
Intermediate A is reacted with α-bromo-5-methylthiazole-2-carboxylate to form the thiazole ring.
Procedure :
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Suspend Intermediate A (5 mmol) and α-bromo-5-methylthiazole-2-carboxylate (5.5 mmol) in DMF (30 mL).
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Add K₂CO₃ (10 mmol) and heat at 80°C for 8 h.
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Acidify with HCl (1M), extract with dichloromethane, and purify via column chromatography (Hexane:EtOAc = 3:1) to yield 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-amine (Yield: 65%).
Oxolane Carboxamide Coupling
Activation of Oxolane-2-Carboxylic Acid
The oxolane-2-carboxylic acid is activated using EDCl/HOBt for amide bond formation.
Procedure :
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Dissolve oxolane-2-carboxylic acid (4 mmol) in dry DCM (20 mL).
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Add EDCl (4.4 mmol), HOBt (4.4 mmol), and DIPEA (8 mmol). Stir at 0°C for 30 min.
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Add 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-amine (3.8 mmol) and stir at 25°C for 12 h.
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Wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (EtOAc:MeOH = 10:1) to obtain the target compound (Yield: 58%).
Optimization and Alternative Methods
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction time for benzoxazinone formation:
Q & A
Q. What are the key steps and methodological considerations for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group protection/deprotection. Reaction conditions (e.g., temperature, solvent choice, and catalysts) must be tightly controlled to ensure high yields and purity. For example, similar compounds require ethanol or dichloromethane as solvents and acid/base catalysts for intermediate steps . Purification often employs flash chromatography (e.g., ethyl acetate/hexane systems) or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the benzoxazine, thiazole, and oxolane moieties. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and amides (N–H). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns .
Q. What functional groups dominate the compound’s structure, and how do they influence reactivity?
The compound contains a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine ring, a methyl-substituted thiazole, and an oxolane carboxamide. The benzoxazine’s lactam ring is prone to hydrolysis under acidic/basic conditions, while the thiazole’s sulfur atom may participate in hydrogen bonding or metal coordination .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data from XRD, NMR, and computational models?
Cross-validation is essential. For crystallographic data, refine structures using programs like SHELXL to resolve ambiguities in bond lengths/angles . Discrepancies between experimental and computed NMR shifts (e.g., using DFT calculations) may arise from solvent effects or dynamic conformations; explicit solvent models or molecular dynamics simulations can mitigate this .
Q. What strategies optimize reaction conditions for scale-up synthesis while maintaining purity?
Design-of-experiment (DoE) approaches systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis can reduce reaction times for thiazole formation . High-performance liquid chromatography (HPLC) monitors intermediates to minimize side products .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
Molecular docking studies predict binding affinity to enzymes (e.g., kinases) or receptors. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants. For cellular activity, use reporter gene assays or Western blotting to measure downstream signaling modulation .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Accelerated stability studies (e.g., 40°C/75% relative humidity) assess degradation pathways. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, such as hydrolyzed benzoxazine or oxidized thiazole derivatives. Buffered solutions at pH 2–12 help determine pH-dependent stability .
Q. How do structural modifications (e.g., substituent variations) alter bioactivity?
Comparative studies with analogs (e.g., replacing the oxolane with a pyrrolidine ring or modifying the benzoxazine methyl group) reveal structure-activity relationships (SAR). Bioassays against cancer cell lines or microbial pathogens quantify potency shifts .
Q. What computational methods predict solubility and bioavailability?
Quantitative structure-property relationship (QSPR) models use descriptors like logP, polar surface area, and hydrogen-bond donors/acceptors. Molecular dynamics simulations in explicit solvent (e.g., water/octanol) estimate partition coefficients and membrane permeability .
Q. How can researchers address low yields in critical synthetic steps (e.g., thiazole cyclization)?
Mechanistic studies (e.g., monitoring intermediates via in-situ IR or Raman spectroscopy) identify bottlenecks. Alternative catalysts (e.g., Pd/C for hydrogenation) or flow chemistry setups improve efficiency. Statistical optimization (e.g., response surface methodology) refines parameters .
Methodological Guidelines
- Synthetic Protocols : Include step-by-step reaction monitoring (TLC or HPLC) and strict inert atmosphere control for air-sensitive intermediates .
- Data Interpretation : Combine XRD (for absolute configuration) with NOESY NMR (for relative stereochemistry) to resolve structural ambiguities .
- Bioactivity Validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular cytotoxicity) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
